

comparing pharmacokinetic properties of drugs with and without the tetrahydropyran moiety

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Compound of Interest

Compound Name: [4-(Tetrahydropyran-4-yloxy)phenyl]methanamine

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The Tetrahydropyran Moiety: A Key Player in Optimizing Drug Pharmacokinetics

An In-depth comparison of the pharmacokinetic properties of drugs with and without the tetrahydropyran moiety, providing researchers, scientists, and drug development professionals with supporting experimental data and methodologies.

The incorporation of a tetrahydropyran (THP) ring is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. This saturated heterocyclic ether offers a unique combination of properties that can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME). By acting as a bioisosteric replacement for other cyclic systems, such as cyclohexane, or by being introduced as a novel substituent, the THP moiety can fine-tune lipophilicity, improve metabolic stability, and increase aqueous solubility, ultimately leading to compounds with more desirable drug-like properties.

This guide provides a comparative analysis of the pharmacokinetic effects of incorporating a THP moiety into drug molecules, supported by experimental data and detailed protocols for key assays.

Impact of the Tetrahydropyran Moiety on Pharmacokinetic Parameters: A Comparative Overview

The introduction of a THP ring can lead to significant improvements in the pharmacokinetic profile of a drug candidate. The following table summarizes the conceptual and observed effects based on preclinical studies of developmental compounds.

Pharmacokinetic Parameter	Non-THP Analog (e.g., Cyclohexyl)	THP-Containing Analog	Rationale for Improvement
Metabolic Stability	More susceptible to oxidative metabolism	Generally more stable	The ether oxygen in the THP ring is less prone to metabolism compared to a methylene group in a carbocycle.
Aqueous Solubility	Lower	Higher	The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving interactions with water.
Lipophilicity (LogD)	Higher	Lower	The polar ether oxygen reduces the overall lipophilicity compared to a non-polar carbocycle.
In Vitro Intrinsic Clearance (CL _{int})	Higher	Lower	Increased metabolic stability leads to a lower rate of clearance in liver microsome assays.
In Vivo Clearance (CL)	Higher	Lower	Reduced metabolic clearance in preclinical models like rats and mice.
Oral Bioavailability	Variable, can be limited by poor solubility or high first-pass metabolism	Often improved	A combination of better solubility and lower first-pass metabolism can lead to higher oral bioavailability.

Case Study: ATM Kinase Inhibitor AZD0156

A notable example of the successful application of the THP moiety is in the development of the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156. This compound, which contains a THP group, was designed to have a low predicted clinical dose by improving both potency and pharmacokinetic half-life.[1][2] Preclinical data for AZD0156 demonstrated good pharmacokinetic properties, including high metabolic stability in human, rat, and mouse liver microsomes, and low intravenous blood clearance in mice.[3] While a direct side-by-side comparison with a non-THP analog is not explicitly detailed in the primary publications, the favorable profile of AZD0156 underscores the utility of the THP moiety in achieving desirable drug-like characteristics.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are standard protocols for two key experiments.

Human Liver Microsome Stability Assay

This in vitro assay is used to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Protocol:

- Preparation of Reagents:
 - Test compound stock solution (e.g., 10 mM in DMSO).
 - Pooled human liver microsomes (e.g., 20 mg/mL).
 - Phosphate buffer (e.g., 100 mM, pH 7.4).
 - NADPH regenerating system (cofactor for CYP enzymes).
 - Internal standard solution for analytical quantification.
 - Quenching solution (e.g., acetonitrile) to stop the reaction.

- Incubation:
 - The test compound (final concentration, e.g., 1 μ M) is pre-incubated with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C.[6]
 - The metabolic reaction is initiated by the addition of the NADPH regenerating system.[6]
 - A control incubation without NADPH is included to assess for non-enzymatic degradation.
- Time Points and Quenching:
 - Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]
 - The reaction in each aliquot is immediately stopped by adding a cold quenching solution containing an internal standard.[8]
- Sample Analysis:
 - The quenched samples are centrifuged to precipitate proteins.
 - The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining test compound relative to the internal standard.
- Data Analysis:
 - The percentage of the compound remaining at each time point is plotted against time.
 - The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
 - The in vitro half-life ($t_{1/2}$) is calculated as $0.693/k$.
 - The intrinsic clearance (CL_{int}) is calculated from the half-life and the incubation conditions.
[8]

In Vivo Pharmacokinetic Study in Rats

This in vivo study determines the pharmacokinetic profile of a compound after administration to a preclinical species, typically rats.

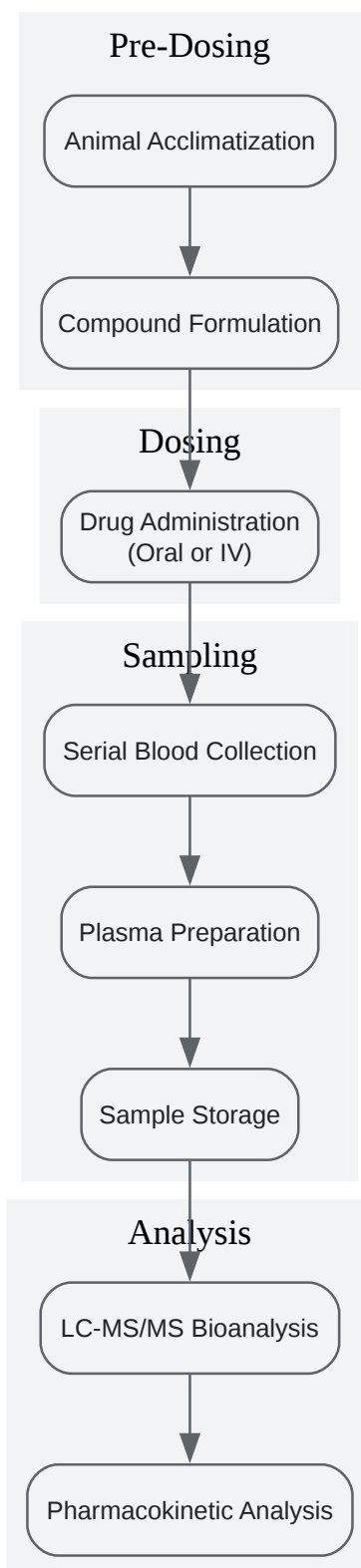
Protocol:

- **Animal Acclimatization and Dosing:**
 - Male Sprague-Dawley rats are acclimatized for at least three days with free access to food and water.^[9]
 - The test compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection).
 - A predetermined dose of the compound is administered to the rats.
- **Blood Sampling:**
 - Blood samples (e.g., 250 μ L) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
 - Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
- **Plasma Preparation and Storage:**
 - The blood samples are centrifuged to separate the plasma.
 - The plasma is harvested and stored at -20°C or -80°C until analysis.
- **Bioanalysis:**
 - The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
 - A calibration curve is prepared by spiking known concentrations of the compound into blank plasma.
- **Pharmacokinetic Analysis:**
 - The plasma concentration-time data is analyzed using non-compartmental methods with software such as Phoenix WinNonlin.

- Key pharmacokinetic parameters are calculated, including:
 - C_{max}: Maximum plasma concentration.
 - T_{max}: Time to reach C_{max}.
 - AUC: Area under the plasma concentration-time curve.
 - t_{1/2}: Elimination half-life.
 - CL: Clearance.
 - V_d: Volume of distribution.
 - F%: Oral bioavailability (if both oral and IV data are available).

Visualizing Experimental Workflows and Signaling Pathways

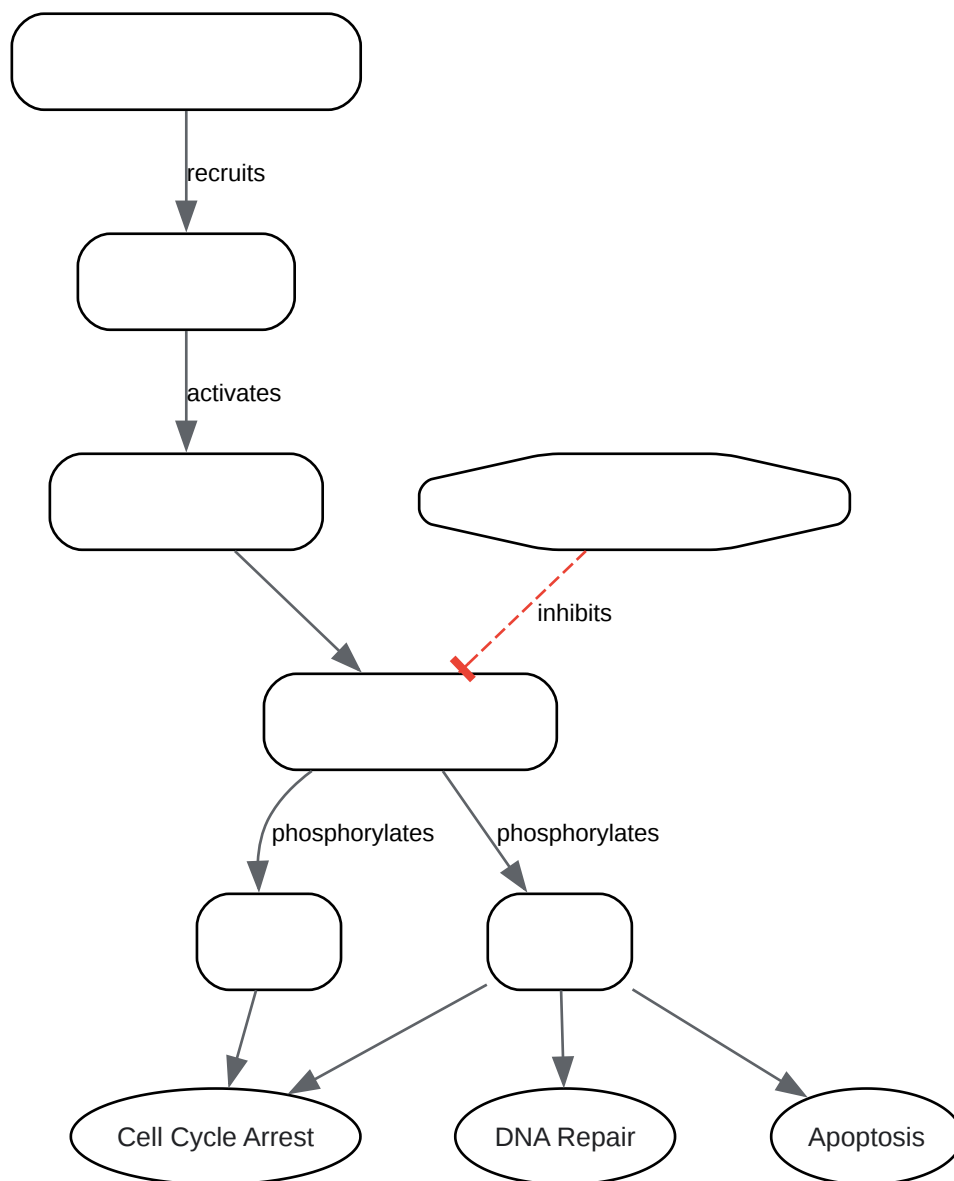
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study



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Caption: Workflow of an in vivo pharmacokinetic study.

Simplified Signaling Pathway for ATM Kinase



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Caption: ATM kinase signaling in response to DNA damage.

In conclusion, the tetrahydropyran moiety is a valuable structural component in modern drug design for enhancing the pharmacokinetic properties of therapeutic candidates. Its ability to improve metabolic stability, solubility, and bioavailability makes it a key tool for medicinal chemists aiming to develop safer and more effective drugs. The principles and methodologies outlined in this guide provide a framework for understanding and evaluating the impact of this important functional group.

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